3-Nitro-2-(quinolin-2-yl)-4H-1-benzopyran-4-one
Description
Properties
CAS No. |
88685-90-9 |
|---|---|
Molecular Formula |
C18H10N2O4 |
Molecular Weight |
318.3 g/mol |
IUPAC Name |
3-nitro-2-quinolin-2-ylchromen-4-one |
InChI |
InChI=1S/C18H10N2O4/c21-17-12-6-2-4-8-15(12)24-18(16(17)20(22)23)14-10-9-11-5-1-3-7-13(11)19-14/h1-10H |
InChI Key |
QBVYKIXAJREZGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=C(C(=O)C4=CC=CC=C4O3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-2-(quinolin-2-yl)-4H-chromen-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Quinoline Derivative: The quinoline moiety can be synthesized through classical methods such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Chromone Formation: The chromone ring can be synthesized via the cyclization of o-hydroxyacetophenone derivatives with suitable reagents.
Coupling Reaction: The final step involves the coupling of the quinoline derivative with the chromone derivative under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of 3-Nitro-2-(quinolin-2-yl)-4H-chromen-4-one may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-2-(quinolin-2-yl)-4H-chromen-4-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the quinoline nitrogen.
Oxidation: The chromone moiety can undergo oxidation reactions to form quinone derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Reduction: 3-Amino-2-(quinolin-2-yl)-4H-chromen-4-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Quinone derivatives of the chromone ring.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to 3-Nitro-2-(quinolin-2-yl)-4H-1-benzopyran-4-one exhibit promising anticancer activities. For instance, studies have shown that derivatives containing the benzopyran scaffold can inhibit tubulin polymerization, leading to delayed mitosis in cancer cells. This mechanism suggests a potential for developing new anticancer agents based on this compound's structure .
Antimicrobial Effects
The compound has also been evaluated for its antimicrobial properties. Recent studies demonstrated that quinoline derivatives exhibit high antibacterial and antitumor activities against various human cancer cell lines, including ovarian and lung cancers. The introduction of electron-withdrawing groups like nitro enhances their biological activity, making them suitable candidates for further exploration in drug development .
Treatment of Metabolic Disorders
The compound's structural characteristics suggest potential applications in treating metabolic disorders such as type 2 diabetes and obesity. Compounds with similar functionalities have been reported to inhibit enzymes involved in metabolic pathways, thereby offering therapeutic benefits for conditions associated with metabolic syndrome .
Neuroprotective Effects
Research has indicated that certain benzopyran derivatives can exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases like Alzheimer's disease. The ability to modulate pathways involved in cognitive function highlights the therapeutic potential of this compound in neuropharmacology .
Nanoparticle Synthesis
The phenolic structure of this compound allows it to be utilized in phenolic-enabled nanotechnology (PEN). This approach leverages the compound's reactivity to synthesize nanoparticles with controlled size and surface properties, which can be tailored for biomedical applications such as drug delivery systems and biosensing technologies .
Biocompatibility and Functionalization
Due to its biocompatibility, the compound can be functionalized to enhance the efficacy of nanoparticles in targeted drug delivery systems. The incorporation of this compound into nanoparticle formulations may improve their stability and targeting capabilities, making them more effective in clinical settings .
Summary of Research Findings
Mechanism of Action
The biological activity of 3-Nitro-2-(quinolin-2-yl)-4H-chromen-4-one is primarily attributed to its ability to interact with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA, proteins, and other cellular components. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes or signaling pathways involved in disease progression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Benzopyran-4-one Derivatives
A comparative analysis of structurally related compounds is presented below, focusing on substituents, physicochemical properties, and biological relevance:
Key Observations
Substituent Effects on Bioactivity: The nitro group in the target compound may enhance reactivity compared to hydroxylated analogs like genistein or 4′-hydroxyflavone, which exhibit estrogenic or antioxidant activities . The quinolin-2-yl group introduces nitrogen-based aromaticity, contrasting with the benzoyl or benzisoxazole moieties in other derivatives. This could improve binding to enzymes or receptors via π-π stacking or metal coordination .
Synthetic Complexity: Compounds like 14f and 14g () are synthesized via nucleophilic additions (e.g., ethoxy or benzylmercapto groups), requiring mild conditions (room temperature, ethanol solvent) . In contrast, the target compound likely involves nitration and quinoline coupling, which may demand harsher reagents or catalysts.
Pharmacological Potential: The fluoro-benzisoxazole derivative () demonstrates the incorporation of halogens and heterocycles to optimize pharmacokinetics, a strategy applicable to the nitro-quinoline analog for improving metabolic stability . Genistein’s estrogenic activity highlights how substituent polarity (hydroxyl vs. nitro) dictates target specificity; the nitro group may redirect activity toward nitroreductase-sensitive pathways .
Physical Properties :
- Melting points for synthetic derivatives (e.g., 94°C for 14f ) suggest moderate crystallinity, whereas natural products like genistein may exhibit lower solubility due to hydroxyl groups .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Nitro-2-(quinolin-2-yl)-4H-1-benzopyran-4-one, and how can reaction conditions be optimized?
- Methodology : Use multi-step condensation reactions, starting with quinoline derivatives and nitro-substituted chromone precursors. Optimize temperature (e.g., 80–120°C) and solvent polarity (e.g., dioxane or ethyl acetate) to enhance yield. Monitor intermediates via HPLC or TLC . Acid-catalyzed cyclization may improve nitro-group stability. Recrystallization in ethyl acetate/dichloroethane mixtures can purify the final product .
Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?
- Methodology : Combine NMR (¹H/¹³C) to confirm quinoline and benzopyran substituent positions. Use FT-IR to validate nitro-group stretching vibrations (~1520 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular weight alignment (e.g., [M+H]+ calculated vs. observed). Compare with NIST reference data for chromone derivatives .
Q. What are the key physicochemical properties (e.g., solubility, logP) critical for in vitro assays?
- Methodology : Determine logP via reverse-phase HPLC or computational tools (e.g., XLogP3 ~4.5 for similar nitro-chromones ). Solubility in DMSO or ethanol should be tested at 25°C using UV-Vis spectroscopy. Polar surface area (PSA ~96.2 Ų) predicts membrane permeability .
Advanced Research Questions
Q. How does the nitro group influence the compound’s biological activity, and what structural analogs could mitigate toxicity?
- Methodology : Compare IC₅₀ values of nitro-substituted vs. des-nitro analogs in kinase inhibition assays (e.g., phosphatidylinositol 3-kinase ). Use molecular docking to assess nitro-group interactions with active sites. Replace the nitro group with cyano or trifluoromethyl groups to reduce redox-mediated toxicity .
Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., IL-6 inhibition vs. pro-inflammatory effects)?
- Methodology : Replicate assays under standardized conditions (cell line, serum concentration, exposure time). For IL-6 studies, use ELISA to quantify secretion in macrophage models . Control for off-target effects via CRISPR knockouts of suspected pathways (e.g., NF-κB). Cross-validate with transcriptomics .
Q. How can computational modeling guide the optimization of pharmacokinetic properties while retaining target affinity?
- Methodology : Perform QSAR modeling to correlate substituent electronegativity (e.g., nitro vs. methoxy) with bioavailability. Use molecular dynamics simulations to predict metabolic stability against CYP450 isoforms. Prioritize derivatives with balanced PSA (<100 Ų) and logP (3–5) .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical purity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
